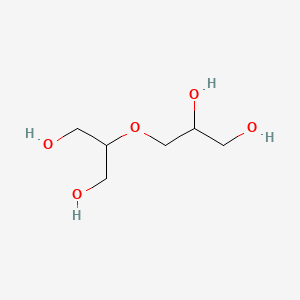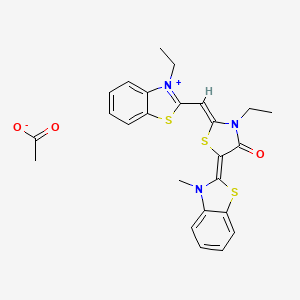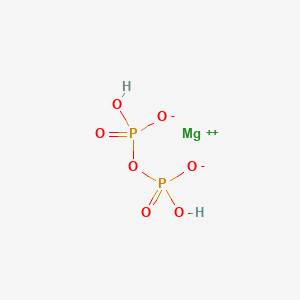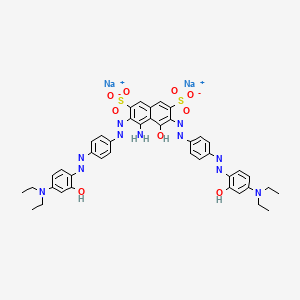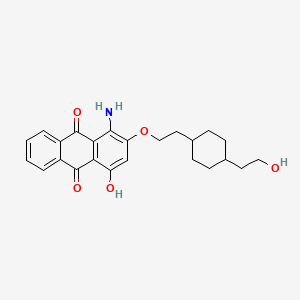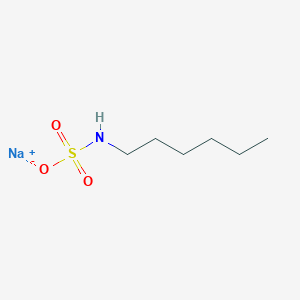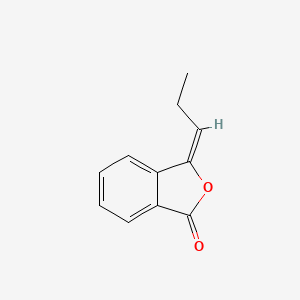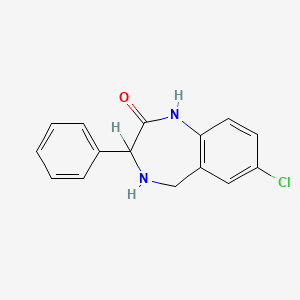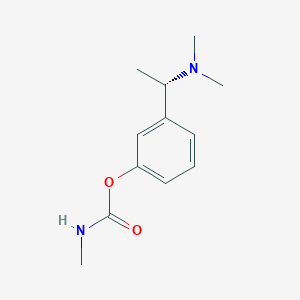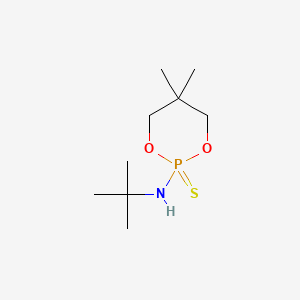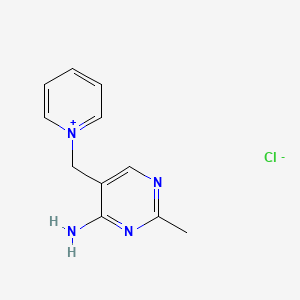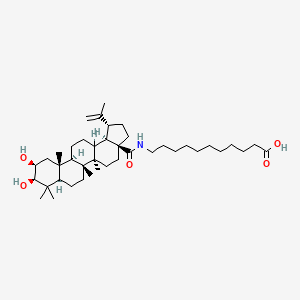
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester is a chemical compound that belongs to the class of cinnoline derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
准备方法
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of cinnoline derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
化学反应分析
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: Some derivatives of 2(1H)-Cinnolineacetic acid have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, highlighting their potential as therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
作用机制
The mechanism of action of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets and pathways involved can vary depending on the specific structure of the derivative and its intended application.
相似化合物的比较
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be compared with other cinnoline derivatives, such as:
2(1H)-Cinnolinecarboxylic acid: This compound has similar biological activities but differs in its functional groups, leading to variations in its chemical reactivity and applications.
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities with cinnoline derivatives and are also used in medicinal chemistry for their biological activities.
Pyridazinone derivatives: These compounds contain a similar heterocyclic core and exhibit a wide range of pharmacological activities, making them useful in drug discovery.
属性
CAS 编号 |
133762-16-0 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl 2-(4-oxo-1,3-dihydrocinnolin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)9-5-3-4-6-10(9)13-14/h3-6,13H,2,7-8H2,1H3 |
InChI 键 |
UTMPCPPJGIBEGK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1CC(=O)C2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


